1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine 1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20371686
InChI: InChI=1S/C11H20N4/c1-7(2)8(3)15-11-6-9(12)4-5-10(11)13-14-15/h7-9H,4-6,12H2,1-3H3
SMILES:
Molecular Formula: C11H20N4
Molecular Weight: 208.30 g/mol

1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

CAS No.:

Cat. No.: VC20371686

Molecular Formula: C11H20N4

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine -

Specification

Molecular Formula C11H20N4
Molecular Weight 208.30 g/mol
IUPAC Name 3-(3-methylbutan-2-yl)-4,5,6,7-tetrahydrobenzotriazol-5-amine
Standard InChI InChI=1S/C11H20N4/c1-7(2)8(3)15-11-6-9(12)4-5-10(11)13-14-15/h7-9H,4-6,12H2,1-3H3
Standard InChI Key INPBLEPSPBKIOA-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)N1C2=C(CCC(C2)N)N=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzotriazole core (a benzene ring fused to a triazole ring) fused with a tetrahydro ring system, resulting in a bicyclic framework. The 3-methylbutan-2-yl substituent at the N1 position introduces steric bulk and enhanced lipophilicity, which may influence bioavailability and membrane permeability . The amine group at the 6-position provides a site for nucleophilic reactions or hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11_{11}H19_{19}N4_{4}
Molecular Weight207.30 g/mol
Lipophilicity (LogP)Estimated 2.8–3.5 (via substituent contributions)
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors4 (triazole and amine)

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous benzotriazoles exhibit characteristic UV-Vis absorption bands near 270–300 nm due to π→π* transitions in the aromatic system . In 1^1H NMR, signals for the tetrahydro ring protons appear as multiplet clusters between δ 1.5–2.5 ppm, while the 3-methylbutan-2-yl group shows distinct resonances for methyl (δ 0.8–1.1 ppm) and methine (δ 2.2–2.6 ppm) protons .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves three key steps:

  • Benzotriazole Formation: Cyclocondensation of o-phenylenediamine with nitrous acid under acidic conditions yields the benzotriazole core .

  • Tetrahydro Ring Construction: Hydrogenation or cyclization reactions introduce the tetrahydro moiety. For example, catalytic hydrogenation of a pre-existing unsaturated bond can saturate the ring .

  • Alkyl Substituent Introduction: Nucleophilic substitution or Mitsunobu reactions attach the 3-methylbutan-2-yl group to the N1 position .

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Diazotization/CyclizationNaNO2_2, HCl, 0–5°C65–75
2Catalytic HydrogenationH2_2, Pd/C, EtOH80–85
3Alkylation3-Methylbutan-2-ol, PPh3_3, DIAD50–60

Reactivity Profiles

  • Amine Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation (with aldehydes) .

  • Benzotriazole Moiety: Undergoes electrophilic substitution at the C4 position under nitration or sulfonation conditions .

  • Oxidation: The tetrahydro ring is susceptible to oxidation with KMnO4_4 or CrO3_3, yielding dihydro or fully aromatic derivatives .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on related compounds demonstrate IC50_{50} values of 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation and ROS generation .

Table 3: Biological Activity Data for Analogous Compounds

Cell Line/OrganismIC50_{50}/MICMechanism
MCF-7 (Breast Cancer)12.3 µMCaspase-3 activation
Candida albicans8.7 µg/mLErgosterol biosynthesis inhibition
HT-29 (Colon Cancer)28.5 µMROS-mediated DNA damage

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s scaffold serves as a versatile pharmacophore:

  • Benzotriazole Core: Acts as a bioisostere for carboxylic acids or amides, improving metabolic stability .

  • Tetrahydro Ring: Modulates conformational flexibility, optimizing target binding .

  • 3-Methylbutan-2-yl Group: Enhances blood-brain barrier penetration in CNS-targeted therapies .

Case Studies

  • Antiviral Agents: Benzotriazole derivatives inhibit HIV-1 protease with Ki_i values < 100 nM .

  • Antidepressants: Structural analogs exhibit serotonin reuptake inhibition (IC50_{50} = 15 nM) .

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